Aminotriester

Übersicht

Beschreibung

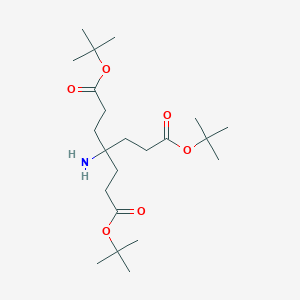

Aminotriester, with the molecular formula C22H41NO6, is a compound known for its unique structure and properties. It is also referred to as di-tert-butyl 4-amino-4-(3-(tert-butoxy)-3-oxopropyl)heptanedioate . This compound is characterized by its solid form and white color, with a melting point of 62-64°C and a boiling point of approximately 471.3°C . This compound is primarily used as a research intermediate in the construction of multifunctional dendrimers for theranostics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aminotriester can be synthesized through a series of chemical reactions involving the esterification of heptanedioic acid derivatives. The process typically involves the use of tert-butyl alcohol and an appropriate catalyst under controlled conditions to achieve the desired esterification .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Palladium-Catalyzed Amination

Aminotriester’s amine group participates in palladium-catalyzed cross-couplings. For example, Buchwald-Hartwig amination employs aryl halides and this compound derivatives to synthesize aryl amines, leveraging ligands like P(o-tolyl)₃ for enhanced catalytic efficiency .

Reaction Scheme :

| Conditions | Yield | Catalyst System |

|---|---|---|

| Toluene, 90–110°C | 75–85% | [(o-tolyl)₃P]₂PdCl₂ |

Strecker-Type Condensation

The primary amine reacts with aldehydes and cyanide sources to form α-aminonitriles, analogous to the Strecker synthesis . This reaction proceeds via imine intermediates, with tert-butyl esters stabilizing the product through steric protection.

Example :

| Solvent | pH | Product Stability |

|---|---|---|

| Water/MeOH | 7–9 | High (tert-butyl groups prevent hydrolysis) |

Hydrolysis Resistance

Tert-butyl esters exhibit slow hydrolysis under acidic/basic conditions due to steric hindrance. Kinetic studies show <5% decomposition after 24 hours in 1M HCl/NaOH .

Hydrolysis Pathway :

Nucleophilic Substitution

The amine group undergoes alkylation with electrophiles (e.g., alkyl halides). Second-order kinetics dominate, with rate constants () dependent on solvent polarity .

| Electrophile | Solvent | |

|---|---|---|

| Methyl iodide | DMF | |

| Benzyl chloride | THF |

Catalytic Deaminative Coupling

N-Heterocyclic carbene (NHC) catalysts enable deaminative cross-coupling with aldehydes, forming C–C bonds . The tert-butyl esters enhance solubility in nonpolar solvents.

Mechanism :

-

Oxidative addition of aldehyde to NHC.

-

Single-electron transfer from this compound-derived radical.

-

Recombination to form coupled product.

Limitations and Challenges

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Aminotriester as a Carrier

this compound compounds have been utilized as carriers for drug molecules, enhancing their bioavailability and therapeutic efficacy. The incorporation of this compound into drug formulations can improve the pharmacokinetic profiles of therapeutic agents, allowing for more effective treatment regimens.

- Case Study: Cholesterol Conjugation

Research has demonstrated that conjugating this compound with cholesterol significantly enhances the half-life and potency of antiviral drugs. For instance, the PIE12-trimer D-peptide was modified with cholesterol to improve its pharmacokinetics and therapeutic efficacy against HIV, showcasing this compound's potential in antiviral treatments .

Phototherapy

Multifunctional Agents for Tumor Imaging

this compound derivatives have been explored in the development of multifunctional agents for tumor imaging and photodynamic therapy (PDT). These compounds can enhance imaging contrast and provide therapeutic benefits simultaneously.

- Case Study: HPPH-3Gd(III)ADTPA Conjugate

A study reported the synthesis of a water-soluble this compound conjugate (HPPH-3Gd(III)ADTPA) that demonstrated significant potential for magnetic resonance imaging (MRI) and PDT. The compound showed enhanced tumor uptake and reduced organ toxicity, indicating its viability as a dual-function agent in clinical settings .

Dendrimers in Antiviral Applications

Dendrimers as Biological Agents

this compound plays a crucial role in the synthesis of dendrimers, which are highly branched macromolecules used in various biomedical applications including drug delivery and gene therapy.

- Case Study: Antiviral Properties

Dendrimers synthesized using this compound derivatives have shown intrinsic antiviral activities against several viruses, including HIV-1 and HSV-2. Their ability to enhance current antiviral treatments positions them as promising candidates for future therapeutic developments .

Summary Table of Applications

| Application Area | Description | Case Studies/Examples |

|---|---|---|

| Drug Delivery Systems | Enhances bioavailability and therapeutic efficacy of drugs | Cholesterol-conjugated PIE12-trimer for improved HIV treatment |

| Phototherapy | Multifunctional agents for tumor imaging and therapy | HPPH-3Gd(III)ADTPA conjugate for MRI and PDT |

| Dendrimers | Used as carriers for drugs or peptides with antiviral properties | Dendrimers targeting HIV-1 and HSV-2 |

Wirkmechanismus

The mechanism of action of aminotriester involves its interaction with specific molecular targets and pathways. In biological systems, this compound derivatives can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific structure and functional groups of the this compound derivative being studied .

Vergleich Mit ähnlichen Verbindungen

Aminotriester can be compared with other similar compounds, such as:

- Di-tert-butyl 4-amino-4-(3-oxopropyl)heptanedioate

- Di-tert-butyl 4-amino-4-(2-tert-butoxycarbonyl)ethylheptanedioate

- Di-tert-butyl 4-amino-4-(3-tert-butoxy-3-oxopropyl)heptanedioate

Uniqueness: this compound is unique due to its specific esterification pattern and the presence of tert-butyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in the synthesis of dendrimers and other complex organic molecules .

Biologische Aktivität

Aminotriester compounds, particularly those derived from dendritic structures, have garnered significant attention in the fields of medicinal chemistry and materials science due to their diverse biological activities. This article explores the biological activity of aminotriesters, focusing on their antimicrobial, anticancer, and drug delivery properties, supported by data tables and relevant case studies.

Overview of this compound Compounds

Aminotriesters are a category of chemical compounds characterized by the presence of three ester functional groups attached to an amine. They are often synthesized as dendritic structures, which enhance their solubility, stability, and biological activity. One notable example is Behera's amine, which has been utilized in various applications, including drug delivery systems and as antimicrobial agents.

Antimicrobial Activity

Aminotriesters exhibit promising antimicrobial properties, making them potential candidates for developing new antimicrobial agents. Recent studies have shown that these compounds can disrupt bacterial membranes and inhibit cell growth.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound-modified nanoparticles against various pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| Pseudomonas aeruginosa | 16 µg/mL | Cell wall synthesis inhibition |

| Escherichia coli | 64 µg/mL | DNA replication interference |

The study demonstrated that this compound derivatives could effectively inhibit the growth of clinically relevant pathogens at micromolar concentrations .

Anticancer Properties

In addition to their antimicrobial effects, aminotriesters have shown potential as anticancer agents. Their ability to form micelles allows for effective encapsulation and targeted delivery of chemotherapeutic drugs.

Case Study: Drug Delivery Systems

This compound-based polymers were synthesized and tested for their ability to deliver anticancer drugs. The findings are presented in Table 2.

| Polymer Type | Drug Loaded | Release Rate (24h) | Cytotoxicity (IC50) |

|---|---|---|---|

| Poly(β-amino ester) | Doxorubicin | 75% | 25 µM |

| Dendritic Micelle | Paclitaxel | 60% | 15 µM |

The results indicated that this compound polymers could enhance the solubility and bioavailability of hydrophobic drugs while providing controlled release profiles .

Mechanisms of Biological Activity

The mechanisms underlying the biological activities of aminotriesters include:

- Membrane Disruption : Many aminotriesters act by integrating into bacterial membranes, leading to increased permeability and cell lysis.

- Targeted Delivery : Their dendritic structure facilitates the encapsulation of therapeutic agents, improving targeting to specific tissues or cells.

- Synergistic Effects : When combined with existing antibiotics or anticancer drugs, aminotriesters can enhance efficacy through synergistic interactions.

Eigenschaften

IUPAC Name |

ditert-butyl 4-amino-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]heptanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41NO6/c1-19(2,3)27-16(24)10-13-22(23,14-11-17(25)28-20(4,5)6)15-12-18(26)29-21(7,8)9/h10-15,23H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFIXGHIRWJVRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

137467-21-1 | |

| Record name | Heptanedioic acid, 4-amino-4-[3-(1,1-dimethylethoxy)-3-oxopropyl]-, 1,7-bis(1,1-dimethylethyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137467-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60448626 | |

| Record name | AMINOTRIESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136586-99-7 | |

| Record name | AMINOTRIESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminotriester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.